PET-cGMP - 78080-27-0

PET-cGMP

Catalog Number: EVT-456401
CAS Number: 78080-27-0
Molecular Formula: C18H15N5NaO7P
Molecular Weight: 467.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of PET-cGMP involves several sophisticated techniques. One common method is the automated synthesis of radiotracers, which allows for high levels of radioactivity while adhering to stringent quality control measures. The process typically includes:

  1. Production of Radioactive Isotopes: For instance, fluorine-18 is produced through the irradiation of oxygen-18 with protons in a cyclotron.
  2. Chemical Reactions: The radioactive fluoride is then incorporated into organic molecules through nucleophilic substitution reactions, often facilitated by phase transfer catalysts.
  3. Purification and Quality Control: High-performance liquid chromatography is employed to ensure the purity and radiochemical integrity of the final product .

The entire synthesis process must comply with Good Manufacturing Practice standards to ensure that all products are safe for human use .

Molecular Structure Analysis

Structure and Data
PET-cGMP has a complex molecular structure characterized by its cyclic nucleotide framework. The cyclic guanosine monophosphate structure consists of a guanine base linked to a ribose sugar, which is further connected to a phosphate group. The molecular formula for cGMP is C10H12N5O7P, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.

Structural Features

  • Cyclic Structure: The cyclic nature allows for specific interactions with enzymes such as phosphodiesterases.
  • Functional Groups: The presence of phosphate groups plays a crucial role in its biochemical activity.
Chemical Reactions Analysis

Reactions and Technical Details
PET-cGMP participates in various biochemical reactions, primarily involving its hydrolysis by phosphodiesterases. These enzymes catalyze the conversion of cyclic nucleotides into their linear forms, thereby regulating signaling pathways in cells.

  1. Hydrolysis Reaction: The reaction typically involves the breakdown of PET-cGMP into guanosine monophosphate and inorganic phosphate.
  2. Kinetics: The kinetics of these reactions can be analyzed using various methods including calorimetry and chromatography to determine parameters such as maximum velocity (Vmax) and Michaelis-Menten constant (Km) .
Mechanism of Action

Process and Data
The mechanism of action for PET-cGMP primarily revolves around its role as a secondary messenger in cellular signaling pathways. Upon activation by various receptors, PET-cGMP mediates several physiological processes including vasodilation and neurotransmission.

  1. Signal Transduction: When produced, PET-cGMP activates protein kinase G, leading to downstream effects such as smooth muscle relaxation.
  2. Regulatory Role: It also plays a role in inhibiting phosphodiesterases, thus prolonging the signaling effects initiated by its production .
Physical and Chemical Properties Analysis

Physical and Chemical Properties
PET-cGMP exhibits distinct physical and chemical properties that are crucial for its application in medical imaging.

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Generally stable under physiological conditions but can degrade when exposed to heat or acidic environments.
  • Radioactivity: As a radiopharmaceutical, it emits positrons which are detectable by positron emission tomography scanners.

Relevant Data

  • Molecular Weight: Approximately 345.24 g/mol.
  • pH Stability Range: Optimal stability between pH 6 to 8.
Applications

Scientific Uses
PET-cGMP is primarily used in the field of medical imaging as a radiotracer. Its applications include:

  1. Diagnostic Imaging: Used in positron emission tomography scans to visualize metabolic processes in tissues.
  2. Research Applications: Investigated for its role in various biological processes such as cardiovascular health and neurological functions.
  3. Drug Development: Serves as a tool for studying the pharmacodynamics of drugs that target cyclic nucleotide pathways .
Regulatory Evolution of PET-cGMP in Radiopharmaceutical Production

Historical Development of FDA 21 CFR Part 212 Guidelines

The regulatory framework for positron emission tomography (PET) drugs underwent a transformative evolution culminating in the establishment of 21 CFR Part 212, which became effective on December 12, 2011. This regulatory milestone followed over 15 years of deliberation between the FDA, academic institutions, and industry stakeholders. The journey began in 1995 when the FDA first announced its intention to regulate PET facilities under traditional drug manufacturing guidelines (21 CFR 211). This proposal faced significant opposition due to the unique characteristics of PET radiopharmaceuticals – including ultra-short half-lives (minutes to hours), microdose chemical quantities, and decentralized production – which made compliance with conventional pharmaceutical CGMP standards impractical [1] [6].

Congressional intervention through the 1997 Food and Drug Administration Modernization Act (FDAMA) Section 121 specifically mandated the FDA to develop PET-specific regulations accounting for these operational realities. This legislative directive resulted in a prolonged rulemaking process with draft regulations issued in 1999, 2002, and 2005 before the final rule was published on December 10, 2009 [1] [6]. The implementation timeline provided a two-year grace period, requiring full compliance by December 2011 while allowing PET drug applications (NDAs/ANDAs) to be submitted until June 2012 without production interruption [1].

The regulatory evolution established several PET-specific adaptations within 21 CFR Part 212:

  • Personnel Flexibility: Fewer personnel requirements with allowance for same-person oversight of production and quality functions
  • Aseptic Processing Modifications: Streamlined requirements acknowledging small-batch production
  • Component Control Simplification: Reduced supplier qualification demands
  • Testing Flexibility: Conditional final release before sterility test completion
  • Labeling Simplification: Reduced information requirements consistent with immediate use [6]

Table 1: Key Milestones in 21 CFR Part 212 Development

YearRegulatory EventSignificance
1995FDA announces intent to regulate PET under 21 CFR 211Initial regulatory push met with industry resistance
1997FDAMA Section 121 enactedMandated PET-specific CGMP development accounting for operational uniqueness
2000FDA publishes safety/efficacy recognition for FDG, ammonia, fluorideCreated 505(b)(2) NDA pathway for key PET drugs
2005Revised draft PET CGMP regulations publishedIncorporated industry feedback on operational realities
2009Final 21 CFR Part 212 published (Dec 10)Established legally enforceable PET-specific CGMP framework
2011Full compliance required (Dec 12)All PET production facilities subject to Part 212

Comparative Analysis of USP <823> and 21 CFR 212 Compliance Frameworks

The implementation of 21 CFR Part 212 created a dual compliance pathway for investigational and research PET drugs, allowing facilities to follow either the federal regulations or the standards outlined in USP General Chapter <823>. This regulatory flexibility acknowledges the distinct operational environments between commercial manufacturers and academic research centers [4] [5].

USP <823>, originally published in 1998, served as the de facto quality standard during the regulatory development period (1997-2011). It provides comprehensive but less prescriptive guidelines covering:

  • Personnel qualifications and training
  • Facility and environmental monitoring
  • Equipment qualification and calibration
  • Component control
  • Production process validation
  • Quality control testing specifications [1] [4]

By contrast, 21 CFR Part 212 establishes legally enforceable requirements with several key distinctions:

Table 2: Comparative Framework Requirements

Regulatory ElementUSP <823>21 CFR Part 212
Legal StatusCompendial standard (enforceable under FDCA 501(b))Federal regulation (legally binding)
Facility RequirementsGeneral clean area specificationsSpecific environmental classification and monitoring mandates
Process ValidationRecommendedRequired with documented evidence
Stability TestingGeneral guidanceSpecific protocol requirements
Record Retention3 years for QC recordsDuration of drug use + 1 year
Final Release AuthorityQuality control unitSpecifically designated responsible person
Application ScopeAll PET drugsCommercial PET drugs; research options

A critical divergence emerged in 2014 when USP omitted monographs for eight non-FDA-approved PET drugs (including ¹¹C-methionine and ¹⁸F-fluorodopa) following recommendations from the Society of Nuclear Medicine and Molecular Imaging Committee. This established a clear demarcation: USP monographs would henceforth apply only to FDA-approved PET drugs (e.g., ¹⁸F-FDG, ¹³N-ammonia, ⁸²Rb-rubidium chloride), while non-approved research compounds would follow different quality documentation pathways [4] [5]. This created practical compliance distinctions where research institutions often maintain USP <823> alignment while commercial producers strictly adhere to 21 CFR 212 requirements.

Impact of the FDA Modernization Act (1997) on PET Drug Standardization

The Food and Drug Administration Modernization Act of 1997 (FDAMA) fundamentally reshaped PET drug regulation through three transformative mechanisms:

  • Statutory Recognition of PET Drug UniquenessSection 121 explicitly mandated the FDA to account for the "special characteristics of PET drugs" and "the professional qualifications of the physicians and scientists" utilizing them. This legislative language forced regulatory accommodation of decentralized production models and academic medical center workflows that characterized the PET field [5] [6].

  • Establishment of Abbreviated Approval PathwaysFDAMA Section 121(c)(1)(A)(i) required the FDA to develop special approval procedures for PET drugs. This resulted in the March 10, 2000, Federal Register notice recognizing the safety and effectiveness of ¹⁸F-FDG, ¹⁸F-sodium fluoride, and ¹³N-ammonia based on published literature. This established the precedent for 505(b)(2) applications that could reference the FDA's safety/efficacy determination rather than submitting original clinical data – significantly reducing approval barriers [1]. The subsequent approval of ¹⁸F-sodium fluoride NDA in 2011 created the requisite reference listed drug (RLD) enabling the abbreviated new drug application (ANDA) pathway for generic PET drugs [1].

  • Dual Compliance Pathway for Research CompoundsFDAMA's directive for appropriate CGMP implementation led to the regulatory flexibility codified in 21 CFR 212.5(b), permitting investigational and research PET drugs (produced under IND or RDRC approval) to comply with either 21 CFR 212 or USP <823> standards. This acknowledged that full CGMP compliance could stifle academic radiopharmaceutical research while maintaining quality safeguards through pharmacopeial standards [2] [5].

Table 3: FDAMA's Transformative Impact on PET Drug Standardization

FDAMA ProvisionImplementation MechanismStandardization Outcome
Special characteristics recognitionPET-specific CGMP (21 CFR Part 212)Differentiated quality systems allowing shared personnel roles, conditional releases, simplified labeling
Alternative approval pathwaysLiterature-based NDA 505(b)(2)ANDA pathway enabled for ¹⁸F-FDG, ¹³N-ammonia, ¹⁸F-NaF
Research accommodationDual compliance option (21 CFR 212 or USP <823>)Preservation of academic research capacity while ensuring baseline quality

The standardization impact extended to monograph development, with USP establishing drug-specific standards only for FDA-approved PET drugs (e.g., ⁶⁸Ga-DOTA-TOC, ⁸²Rb-rubidium chloride) while withdrawing monographs for non-approved research compounds. This created a clear regulatory demarcation: commercialized PET drugs require full CGMP compliance under 21 CFR 212 with USP monograph specifications, while investigational agents maintain quality through USP <823> or IND-specified methods [4] [5]. The Act thus successfully balanced standardization needs for commercial products with flexibility essential for radiopharmaceutical innovation.

Properties

CAS Number

78080-27-0

Product Name

PET-cGMP

IUPAC Name

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-phenyl-5H-imidazo[1,2-a]purin-9-one

Molecular Formula

C18H15N5NaO7P

Molecular Weight

467.3 g/mol

InChI

InChI=1S/C18H16N5O7P.Na/c24-13-14-11(7-28-31(26,27)30-14)29-17(13)23-8-19-12-15(23)21-18-20-10(6-22(18)16(12)25)9-4-2-1-3-5-9;/h1-6,8,11,13-14,17,24H,7H2,(H,20,21)(H,26,27);/q;+1/p-1/t11-,13-,14-,17-;/m1./s1

InChI Key

IGIOCJJIGJLGKR-TZNCIMHNSA-M

SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C5NC(=CN5C4=O)C6=CC=CC=C6)O)OP(=O)(O1)[O-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C5NC(=CN5C4=O)C6=CC=CC=C6)O)OP(=O)(O1)[O-].[Na+]

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C5NC(=CN5C4=O)C6=CC=CC=C6)O)OP(=O)(O1)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.